molecular formula C19H17NO4 B15074236 Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate CAS No. 301538-58-9

Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate

Cat. No.: B15074236
CAS No.: 301538-58-9
M. Wt: 323.3 g/mol
InChI Key: MDPUNBKFWSNHLA-UHFFFAOYSA-N
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Description

Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate is a synthetic benzofuran derivative of significant interest in organic chemistry and medicinal research. The benzofuran scaffold is a fundamental structural unit found in a variety of natural products and synthetic materials, and it is extensively investigated for its diverse pharmacological potential . Benzofuran-based compounds are recognized for exhibiting a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties, making them attractive building blocks for drug discovery and development . This specific compound, featuring both a benzoyl and a methylcarbamate functional group, is offered as a valuable chemical tool for researchers. Its applications are primarily in the field of organic synthesis, where it can serve as a key intermediate or building block for the construction of more complex molecules. In biological research, it may be utilized in exploratory studies to investigate structure-activity relationships (SAR) or to screen for novel bioactive compounds. The product is supplied for non-human research use only. It is strictly not intended for diagnostic, therapeutic, or any veterinary applications.

Properties

CAS No.

301538-58-9

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

ethyl N-(2-benzoyl-1-benzofuran-3-yl)-N-methylcarbamate

InChI

InChI=1S/C19H17NO4/c1-3-23-19(22)20(2)16-14-11-7-8-12-15(14)24-18(16)17(21)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3

InChI Key

MDPUNBKFWSNHLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate is a benzofuran derivative with a benzofuran core known for its diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties. The compound also includes an ethyl carbamate group and a benzoyl moiety, contributing to its unique chemical characteristics.

Potential Applications

This compound has potential applications across different fields:

  • Medicinal Chemistry: It is a candidate for drug development due to its diverse biological profile.
  • Material Science: The compound's unique chemical characteristics make it useful in material science.

Scientific Research Applications

  • Anti-tumor Effects: Studies have explored its potential anti-tumor effects. The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, influencing pathways related to cell growth and apoptosis.
  • Antibacterial Properties: Research has investigated its antibacterial properties.
  • Interactions with Biological Targets: Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Research may focus on enzymes or receptors, influencing pathways related to cell growth and apoptosis.
  • Modification of Structure: Reactions allow for the modification of the compound's structure, enabling the synthesis of derivatives with potentially enhanced biological activity.

Comparisons with Similar Compounds

This compound can be compared with several similar compounds, highlighting its uniqueness in structure and potential applications:

Compound NameStructure FeaturesBiological Activity
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanoneContains a diphenylpyrazole moietyKnown for anticancer activity
Indole derivativesFeatures an indole ringExhibits diverse biological activities including antiviral properties
Ethyl N-(2-benzoylbenzofuran-3-yl)-N-methylcarbamateSimilar core structure but different substituentsInvestigated for antibacterial properties

Mechanism of Action

The mechanism of action of Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

To contextualize the properties of Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate, a comparison is made with analogous benzofuran derivatives, focusing on structural features, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Pharmacological Activity
This compound Benzoyl (2), Methylcarbamate (3) ~327.35 (calculated) Under investigation
Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate Cyclohexyl (5), Methylsulfinyl (3), Acetate (2) ~376.46 (reported) Antimicrobial
3-Methylsulfinyl-1-benzofuran derivatives Methylsulfinyl (3) ~210–250 (estimated) Antifungal, Antibacterial
Benzofuran-2-carboxylic acid derivatives Carboxylic acid (2) ~160–200 (estimated) Antitumor, Anti-inflammatory

Key Observations:

In contrast, the methylsulfinyl group in analogues reported by Choi et al. contributes to polar interactions, improving solubility and microbial target engagement.

Bioactivity Trends: Methylsulfinyl-substituted benzofurans exhibit pronounced antimicrobial activity, attributed to the sulfoxide’s redox-active properties . Carboxylic acid derivatives show broader anti-inflammatory effects due to their ability to chelate metal ions or modulate COX enzymes.

Physicochemical Properties :

  • The molecular weight of this compound (~327 g/mol) places it within the "drug-like" range (200–500 g/mol), favoring oral bioavailability. This contrasts with bulkier analogues like Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (~376 g/mol), which may face absorption challenges.

Research Findings and Limitations

  • Structural Insights : Crystallographic studies of related benzofurans (e.g., ) reveal planar benzofuran cores with substituents adopting orientations that maximize intermolecular interactions. Similar analysis for the target compound is lacking but could elucidate packing efficiency and polymorphism.
  • Synthetic Accessibility : The carbamate group in the target compound requires careful protection-deprotection strategies, increasing synthetic complexity compared to acetate or sulfoxide derivatives.
  • Bioactivity Data Gap: While benzofuran derivatives are well-studied , specific data on this compound’s biological activity are absent in the reviewed literature.

Biological Activity

Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate is a benzofuran derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C19H17NO
  • Molecular Weight : 323.34 g/mol
  • Structural Features : The compound contains a benzofuran core, an ethyl carbamate group, and a benzoyl moiety, which contribute to its unique chemical characteristics and biological properties.

Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Research indicates that this compound may inhibit tumor growth through mechanisms involving apoptosis and modulation of cell signaling pathways. Its interaction with specific molecular targets, such as enzymes involved in cell proliferation, has been a focal point of investigation.
  • Antibacterial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. Studies have demonstrated its ability to disrupt bacterial cell wall synthesis or function.
  • Antioxidative Effects : this compound also exhibits antioxidative properties, which can protect cells from oxidative stress, a factor in many chronic diseases.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Modulation : It might interact with cellular receptors that mediate growth signals, influencing pathways related to apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other benzofuran derivatives:

Compound NameStructure FeaturesBiological Activity
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanoneContains a diphenylpyrazole moietyKnown for anticancer activity
Indole derivativesFeatures an indole ringExhibits diverse biological activities including antiviral properties
Ethyl N-(2-benzoylbenzofuran-3-yl)-N-methylcarbamateSimilar core structure but different substituentsInvestigated for antibacterial properties

The unique combination of the benzofuran core with specific substituents in this compound distinguishes it from these compounds, potentially leading to unique biological activities and applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Antitumor Studies : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
  • Antibacterial Efficacy : Another investigation highlighted its effectiveness against multi-drug resistant strains of bacteria. The study found that the compound disrupted bacterial membrane integrity, leading to cell lysis .
  • Oxidative Stress Reduction : Research demonstrated that this compound could scavenge free radicals effectively, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Q & A

Q. What are the established synthetic routes for Ethyl 2-benzoyl-1-benzofuran-3-YL(methyl)carbamate, and what critical reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including benzoylation and carbamate formation . For example:

  • Benzoylation : Use of benzoyl chloride in anhydrous conditions (e.g., THF or dichloromethane) with a base (e.g., NaH) to introduce the benzoyl group to the benzofuran scaffold .
  • Carbamate Formation : Reaction with methyl isocyanate or chloroformate derivatives under controlled temperatures (0–5°C to room temperature) to prevent side reactions .
    Critical Parameters :
  • Temperature : Excess heat may lead to hydrolysis of the carbamate group.
  • Solvent Purity : Traces of water in THF can reduce yields by 15–20% .

Q. How is the compound characterized structurally, and which spectroscopic/crystallographic tools are most reliable?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., benzoyl protons at δ 7.4–8.2 ppm, carbamate carbonyl at δ 155–160 ppm).
    • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z calculated for C20H17NO5C_{20}H_{17}NO_5: 376.1184).
  • Crystallography :
    • SHELX (e.g., SHELXL) for refining single-crystal X-ray data, resolving bond lengths/angles (e.g., C=O bond at ~1.21 Å) .
    • ORTEP-3 for visualizing thermal ellipsoids and molecular packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile intermediates (e.g., methyl isocyanate) .
  • Waste Disposal : Collect in sealed containers labeled "halogenated organic waste" and incinerate via certified facilities .

Advanced Research Questions

Q. How can contradictions in stability data (e.g., degradation under varying pH) be resolved experimentally?

Methodological Answer:

  • Accelerated Stability Studies :
    • Prepare buffered solutions (pH 1–13) and incubate at 40°C for 48 hours.
    • Analyze via HPLC-UV (λ = 254 nm) to quantify degradation products (e.g., benzofuran derivatives).
    • Contradiction Resolution : If conflicting data arise, validate with LC-MS/MS to identify degradation pathways (e.g., hydrolysis of the carbamate group at pH >10) .

Q. What strategies optimize regioselectivity during benzofuran functionalization to avoid byproducts?

Methodological Answer:

  • Directed Metalation : Use lithium diisopropylamide (LDA) at −78°C to deprotonate the 3-position of benzofuran, followed by quenching with benzoyl chloride .
  • Computational Modeling : Pre-screen reaction pathways using DFT calculations (e.g., Gaussian 16) to predict activation energies for competing pathways (e.g., 2- vs. 3-substitution) .

Q. How does crystallographic data inform intermolecular interactions affecting bioavailability?

Methodological Answer:

  • Hydrogen Bond Analysis : Use Mercury CSD to map H-bond networks (e.g., carbamate NH···O interactions with lattice water).
  • Solubility Prediction : Correlate crystal packing density (e.g., 1.35 g/cm3^3) with experimental solubility in DMSO/water mixtures .

Q. Why do conflicting reports exist on the compound’s carcinogenic potential, and how should researchers mitigate risks?

Methodological Answer:

  • Data Discrepancy Source : Variations in assay models (e.g., rodent vs. in vitro genotoxicity tests) .
  • Mitigation :
    • Follow OECD Guidelines 471/473 for Ames tests and micronucleus assays.
    • Use LC-MS to monitor trace ethyl carbamate impurities (LOD: 1 µg/L via GC-ECD) .

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